molecular formula C14H20N2O9 B1665398 Acalyphin CAS No. 81861-72-5

Acalyphin

Cat. No. B1665398
CAS RN: 81861-72-5
M. Wt: 360.32 g/mol
InChI Key: QZRKNNXRNBTODR-LDHCLACESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acalyphin is a cyanogenic pyridone glucosides from Acalypha indica (Euphorbiaceae).

Scientific Research Applications

Bioactivity and Chemical Properties

  • Bioactivity and Pharmacological Properties : Acalypha, particularly Acalypha fruticosa, has shown promising bioactive properties. A study found that acalyphin, a compound isolated from this plant, activates peroxisome proliferator-activated receptor gamma (PPARγ) and exhibits significant anti-inflammatory activity (Fawzy et al., 2016). This suggests potential therapeutic applications in diseases where PPARγ activation is beneficial.

Chemical Characterization and Cyanogenic Properties

  • Cyanogenic and Non-Cyanogenic Pyridone Glucosides : Research on Acalypha indica identified several cyanopyridone derivatives, including acalyphin. The absolute configuration of acalyphin was established, which is critical for understanding its biological activity and potential applications in medicinal chemistry (Hungeling et al., 2009).

Antimicrobial Analysis

  • Antimicrobial Properties : A study on Acalypha wilkesiana var. lace-acalypha found that isolated compounds, including ethyl gallate and pyrogallol, demonstrated strong bacteriostatic effects against several bacterial strains. This suggests that acalyphin-related compounds may have significant antimicrobial properties, which could be useful in developing new antibacterial agents (Oladimeji & Igboasoiyi, 2014).

Ethnopharmacology and Phytochemistry

  • Traditional Medicine and Biological Activities : Acalypha species, including those containing acalyphin, have been used in traditional medicine for various ailments. Studies have reported antimicrobial, anti-diabetic, antioxidant, anti-inflammatory, and anticancer properties among others. This highlights the pharmacological potential of Acalypha species in modern medicine (Seebaluck et al., 2015).

properties

CAS RN

81861-72-5

Product Name

Acalyphin

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13?,14?/m1/s1

InChI Key

QZRKNNXRNBTODR-LDHCLACESA-N

Isomeric SMILES

CN1C(C(C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acalyphin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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